(2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Vue d'ensemble

Description

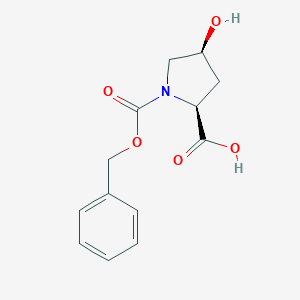

(2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its pyrrolidine ring, which is substituted with a benzyloxycarbonyl group and a hydroxyl group, making it a versatile intermediate in the synthesis of various bioactive molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

Protection of Hydroxyl Group: The hydroxyl group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions.

Formation of Carboxylic Acid: The carboxylic acid group is introduced through oxidation or carboxylation reactions.

Chiral Resolution: The desired stereochemistry is achieved through chiral resolution techniques or asymmetric synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Synthesis: Utilizing flow microreactor systems to enhance efficiency and scalability.

Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and solvent conditions to maximize yield and purity.

Purification: Employing techniques such as crystallization, chromatography, and recrystallization to obtain the pure compound.

Analyse Des Réactions Chimiques

Types of Reactions

(2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Conversion of the hydroxyl group to a carbonyl group.

Reduction: Reduction of the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions at the benzyloxycarbonyl group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving strong nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Alcohols.

Substitution Products: Derivatives with substituted benzyloxycarbonyl groups.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C13H15NO5

- Molecular Weight : 265.26 g/mol

- CAS Number : 13504-86-4

- IUPAC Name : (2S,4S)-1-[(benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid

The compound features a pyrrolidine ring substituted with a benzyloxycarbonyl group and a hydroxyl group, which contributes to its unique chemical reactivity and biological properties.

Arginase Inhibition

Recent studies have indicated that derivatives of this compound can act as inhibitors of arginase enzymes. Arginase plays a crucial role in the urea cycle and is implicated in various pathological conditions including cancer and cardiovascular diseases. Inhibitors derived from (2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid showed promising IC50 values against human arginase isoforms, suggesting potential therapeutic applications in managing diseases associated with arginine metabolism .

Protein Degradation

The compound has been identified as a building block for protein degraders. These degraders are designed to selectively target and eliminate specific proteins within cells, offering a novel approach to treating diseases by modulating protein levels rather than inhibiting their activity directly. The structural characteristics of this compound make it suitable for incorporation into larger constructs aimed at targeted protein degradation .

Case Study 1: Inhibition of Cancer Cell Proliferation

A study investigated the effects of this compound on cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in vitro, attributed to its ability to interfere with arginine metabolism. This suggests its potential as an adjunctive treatment in cancer therapies where arginase activity is dysregulated.

Case Study 2: Development of Therapeutic Agents

Another research effort focused on developing novel therapeutic agents using this compound as a scaffold. The resulting compounds exhibited enhanced selectivity and potency against target proteins involved in inflammatory pathways. This highlights the versatility of the compound in drug design and development.

Mécanisme D'action

The mechanism of action of (2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets:

Molecular Targets: Enzymes and receptors that recognize the chiral centers of the compound.

Pathways Involved: Pathways related to the metabolism and bioactivity of the compound, including enzymatic catalysis and receptor binding.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S,4R)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid: Differing in stereochemistry at the 4th position.

(2R,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid: Differing in stereochemistry at the 2nd position.

(2S,4S)-1-((Methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid: Differing in the protecting group.

Uniqueness

(2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the benzyloxycarbonyl group, which imparts distinct reactivity and selectivity in chemical reactions.

Activité Biologique

(2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, also known as Cbz-cis-Hyp-OH, is a compound with notable biological activities. It has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₃H₁₅N₁O₅

- Molecular Weight : 265.26 g/mol

- CAS Number : 13504-86-4

- Solubility : Highly soluble in water (3.6 mg/ml) and classified as very soluble in organic solvents.

Research indicates that this compound may interact with various biological targets through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Modulation of Receptor Activity : Studies suggest that it can modulate the activity of receptors associated with immune responses, potentially influencing pathways related to cancer immunotherapy.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies. Key findings include:

- Antitumor Activity : The compound exhibits cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

- Immunomodulatory Effects : It has been observed to enhance immune responses in vitro, suggesting its role as an immunomodulator.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Cytotoxicity against cancer cell lines | |

| Immunomodulatory | Enhanced immune response | |

| Enzyme Inhibition | Inhibition of specific metabolic enzymes |

Case Studies

-

Antitumor Efficacy :

A study evaluated the effects of this compound on human cancer cell lines. The results demonstrated significant cytotoxic effects, particularly against breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase. -

Immunological Impact :

Another investigation focused on the compound's ability to modulate T-cell responses. The study revealed that treatment with this compound enhanced IL-2 production in activated T-cells, indicating its potential utility in immunotherapy protocols.

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics with high gastrointestinal absorption rates. However, further toxicological evaluations are necessary to establish safety profiles for clinical applications.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| GI Absorption | High |

| Blood-Brain Barrier | Not permeable |

| CYP Inhibition | None reported |

Propriétés

IUPAC Name |

(2S,4S)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVCWLBEARZMAH-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.